![molecular formula C22H18N2O4 B2506370 1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797319-06-2](/img/structure/B2506370.png)

1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

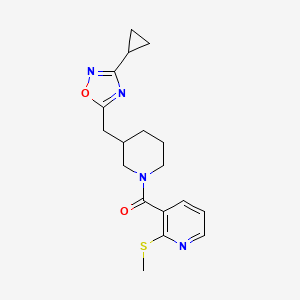

1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C22H18N2O4 and its molecular weight is 374.396. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Sigma Receptor Ligands

Research into spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives has identified these compounds as potent sigma ligands, particularly with an affinity for sigma 2 receptors. The structural factors governing sigma 1/sigma 2 affinity and selectivity were explored, highlighting the significance of the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] for both affinity and selectivity. Compounds with certain N-substituents showed subnanomolar affinity for sigma 2 binding sites, suggesting potential for the development of selective sigma 2 receptor ligands (Moltzen, Perregaard, & Meier, 1995).

Potential CNS Agents

Compounds containing the spiro[isobenzofuran-1(3H),4'-piperidines] moiety were synthesized with the anticipation of their utility as CNS agents. Initial syntheses aimed at creating potential antidepressants and central nervous system depressants. Among these, certain compounds demonstrated marked inhibition of tetrabenazine-induced ptosis, which is associated with antidepressant activity. The influence of N-substituents and the position of substituents on the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] moiety were found to significantly affect the compounds' activity (Bauer et al., 1976).

Conformational and Structural Studies

Further research into the spiro[isobenzofuran-1(3H),4'-piperidines] derivatives explored their structural and conformational properties, which are critical for understanding their pharmacological potential. Detailed studies of these compounds' binding properties for sigma(1) and sigma(2) receptors revealed preferences and affinities that could inform the design of more selective and potent CNS agents (Maier & Wünsch, 2002).

Pharmacological Applications

The pharmacological screening of spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] derivatives, which share structural features with the compound of interest, showed diverse activities including analgesic, antihypertensive, and antihypercholesterolemic effects. These findings suggest a broad spectrum of potential therapeutic applications for spiro[isobenzofuran-1(3H),4'-piperidines] derivatives beyond their role as sigma receptor ligands, opening avenues for the development of new treatments for various conditions (Novelli & Sparatore, 1996).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been found to exhibit a wide range of pharmacological activities .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Generally, compounds with a piperidine ring can interact with various biological targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Piperidine derivatives have been involved in a variety of biological processes, including neurotransmission, immune response, and cellular metabolism .

Pharmacokinetics

The ADME properties of the compound would depend on its specific chemical structure and formulation. Piperidine derivatives generally have good bioavailability due to their ability to form hydrogen bonds with biological molecules, while their metabolism and excretion can vary widely .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Piperidine derivatives can have a variety of effects, ranging from modulation of enzyme activity to alteration of cell signaling pathways .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other biological molecules. For example, the stability of the compound could be affected by its susceptibility to metabolic enzymes in the body .

Eigenschaften

IUPAC Name |

1'-(5-phenyl-1,2-oxazole-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c25-20(18-14-19(28-23-18)15-6-2-1-3-7-15)24-12-10-22(11-13-24)17-9-5-4-8-16(17)21(26)27-22/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCSFHIIIBJSEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)

![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)

![1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2506305.png)